Cas no 52088-89-8 (3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[[(9E)-1-oxo-9-octadecen-1-yl]oxy]-, innersalt, 4-oxide, (18E)-)
52088-89-8 structure
Product Name:3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[[(9E)-1-oxo-9-octadecen-1-yl]oxy]-, innersalt, 4-oxide, (18E)-
Numero CAS:52088-89-8
MF:C44H84NO8P
MW:786.113435745239
CID:374583
PubChem ID:5364680
Update Time:2025-04-19
3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[[(9E)-1-oxo-9-octadecen-1-yl]oxy]-, innersalt, 4-oxide, (18E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[[(9E)-1-oxo-9-octadecen-1-yl]oxy]-, innersalt, 4-oxide, (18E)-
- (E,E)-(7-oleoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacos-18-enyl)trimethylammonium 4-oxide
- L-Dielaidinoyllecithin
- 2,3-bis[(9E)-octadec-9-enoyloxy]propyl 2-(trimethylammonio)ethyl phosphate
- DTXSID70863346
- 52088-89-8
- EINECS 257-654-7
- dioleoylphosphatidylcholine
- NS00074269
-
- Inchi: 1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20+,23-21+
- Chiave InChI: SNKAWJBJQDLSFF-DQPVQCHKSA-N
- Sorrisi: P(=O)([O-])(OCC(COC(CCCCCCC/C=C/CCCCCCCC)=O)OC(CCCCCCC/C=C/CCCCCCCC)=O)OCC[N+](C)(C)C
Proprietà calcolate
- Massa esatta: 785.593455
- Massa monoisotopica: 785.593455
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 54
- Conta legami ruotabili: 42
- Complessità: 972
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 13.8
- Superficie polare topologica: 111
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 121.00000
- LogP: 12.79440
3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[[(9E)-1-oxo-9-octadecen-1-yl]oxy]-, innersalt, 4-oxide, (18E)- Letteratura correlata
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
52088-89-8 (3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[[(9E)-1-oxo-9-octadecen-1-yl]oxy]-, innersalt, 4-oxide, (18E)-) Prodotti correlati
- 18656-38-7(1,2-Dimyristoyl-rac-glycero-3-phosphocholine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso